molecular formula C13H20O4 B12541090 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate CAS No. 870450-56-9

2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate

Cat. No.: B12541090
CAS No.: 870450-56-9
M. Wt: 240.29 g/mol
InChI Key: KHZBKVHVOLBHFJ-UHFFFAOYSA-N
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Description

2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H18O2This compound is a clear liquid that ranges in color from colorless to light yellow or light orange . It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 1-ethylcyclopentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The purity of the final product is typically above 95% .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the methacrylate group reacts with free radicals to form long polymer chains. This process is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate is unique due to its cyclopentyl group, which imparts specific properties such as increased hydrophobicity and flexibility to the resulting polymers. This makes it particularly useful in applications where these properties are desired .

Properties

CAS No.

870450-56-9

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

[2-(1-ethylcyclopentyl)oxy-2-oxoethyl] 2-methylprop-2-enoate

InChI

InChI=1S/C13H20O4/c1-4-13(7-5-6-8-13)17-11(14)9-16-12(15)10(2)3/h2,4-9H2,1,3H3

InChI Key

KHZBKVHVOLBHFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)OC(=O)COC(=O)C(=C)C

Origin of Product

United States

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